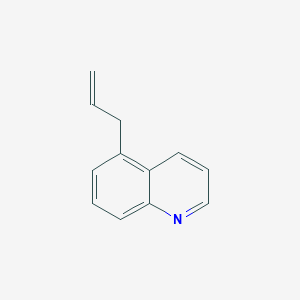

5-(2-Propen-1-yl)quinoline

Description

Structure

3D Structure

Properties

CAS No. |

475215-28-2 |

|---|---|

Molecular Formula |

C12H11N |

Molecular Weight |

169.22 g/mol |

IUPAC Name |

5-prop-2-enylquinoline |

InChI |

InChI=1S/C12H11N/c1-2-5-10-6-3-8-12-11(10)7-4-9-13-12/h2-4,6-9H,1,5H2 |

InChI Key |

BHJDPQOAJYAFLK-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=C2C=CC=NC2=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 5 2 Propen 1 Yl Quinoline

Classical and Conventional Synthetic Routes to 5-(2-Propen-1-yl)quinoline

Traditional methods for the synthesis of the quinoline (B57606) core and its subsequent functionalization remain highly relevant. These approaches often involve the construction of the heterocyclic ring from acyclic precursors or the modification of a pre-existing quinoline scaffold.

Cross-Coupling Reactions for Allylic Functionalization of Quinoline Scaffolds

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, providing a direct method to introduce an allyl group onto the quinoline ring system. These reactions typically involve the coupling of a haloquinoline with an appropriate allylating agent.

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. In the context of this compound synthesis, this would typically involve the reaction of a 5-haloquinoline (e.g., 5-bromoquinoline (B189535) or 5-iodoquinoline) with an allylating agent like allyl alcohol or an allyl halide. The catalytic cycle generally proceeds through oxidative addition of the palladium(0) catalyst to the haloquinoline, followed by migratory insertion of the allylating agent and subsequent β-hydride elimination to yield the desired product and regenerate the catalyst.

While specific examples for the synthesis of this compound via the Heck reaction are not extensively documented in readily available literature, the general applicability of this reaction to heterocyclic systems suggests its feasibility. The reaction conditions would need to be optimized to favor the desired product and minimize side reactions.

Table 1: Illustrative Heck-Type Reaction for Allylation

| Quinoline Substrate | Allylating Agent | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 5-Iodoquinoline | Allyl alcohol | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | Not reported | (General methodology) |

Note: This table represents a generalized protocol based on known Heck reactions, as specific data for this compound was not found.

Suzuki-Miyaura Coupling: This versatile cross-coupling reaction utilizes an organoboron reagent, typically an allylboronic acid or its ester, to couple with a haloquinoline in the presence of a palladium catalyst and a base. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. The synthesis of this compound could be envisioned by reacting 5-bromoquinoline with allylboronic acid pinacol (B44631) ester.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. To synthesize this compound, one would react a 5-haloquinoline with an allylstannane, such as allyltributyltin. A significant drawback of this method is the toxicity of the organotin reagents and byproducts.

Negishi Coupling: This reaction employs an organozinc reagent as the coupling partner for an organic halide, catalyzed by a nickel or palladium complex. The synthesis of this compound via this method would involve the reaction of a 5-haloquinoline with an allylzinc halide. Organozinc reagents are generally more reactive than their boron and tin counterparts, which can be both an advantage and a challenge.

Table 2: Overview of Cross-Coupling Strategies for 5-Allylquinoline Synthesis

| Coupling Reaction | Quinoline Substrate | Allylating Agent | Catalyst | Base/Additive |

| Suzuki-Miyaura | 5-Bromoquinoline | Allylboronic acid pinacol ester | Pd(PPh₃)₄ | K₂CO₃ |

| Stille | 5-Iodoquinoline | Allyltributyltin | Pd(PPh₃)₄ | - |

| Negishi | 5-Bromoquinoline | Allylzinc bromide | PdCl₂(dppf) | - |

Note: This table outlines plausible synthetic routes based on established cross-coupling methodologies.

Cyclization Reactions for Quinoline Ring Formation Incorporating Allylic Moieties

An alternative to functionalizing a pre-formed quinoline ring is to construct the ring from precursors that already contain the desired allyl group. Classical quinoline syntheses can be adapted for this purpose.

The Friedländer synthesis , a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, could potentially be used. wikipedia.orgorganic-chemistry.orgnih.govjk-sci.com For example, the reaction of a 2-amino-5-allylbenzaldehyde with a simple ketone like acetone (B3395972) would yield 5-allyl-2-methylquinoline. The key challenge lies in the synthesis of the appropriately substituted 2-aminoaryl precursor.

The Skraup synthesis , which involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, is another classical method. organicreactions.orgwikipedia.orgjptcp.comwikipedia.orgiipseries.orgpharmaguideline.com To obtain this compound, one could start with 3-allylaniline. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation to form the quinoline ring. The strongly acidic and oxidizing conditions of the Skraup reaction can, however, be harsh and may not be compatible with all substrates. A historical report by Konigs in 1879 described the synthesis of quinoline by passing allylaniline over heated litharge, which can be considered a precursor to the Skraup synthesis. organicreactions.org

Direct Arylation and Alkenylation Approaches to Quinoline Systems

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of substituted arenes and heterocycles. This approach avoids the need for pre-functionalized starting materials, such as haloquinolines.

An iron-catalyzed, 8-amido-assisted C-H allylation of quinolines has been reported, which allows for the regioselective introduction of an allyl group at the C5 position. sci-hub.se This method utilizes a directing group at the 8-position to guide the catalyst to the otherwise less reactive C5 position. The reaction of N-(quinolin-8-yl)pivalamide with allyl pivalate (B1233124) in the presence of an iron catalyst and a silver oxidant provides the C5-allylated product. Subsequent removal of the directing group would yield this compound.

Table 3: Iron-Catalyzed C5-H Allylation of an 8-Amidoquinoline Derivative

| Quinoline Substrate | Allylating Agent | Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |

| N-(quinolin-8-yl)pivalamide | Allyl pivalate | Fe(OTf)₂ | Ag₂CO₃ | Dichloroethane | 120 | 73 | sci-hub.se |

Emerging and Green Synthetic Pathways for this compound

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

For the synthesis of quinolines in general, several green methodologies have been explored, including the use of microwave irradiation to accelerate reaction times and improve yields, often under solvent-free conditions. dntb.gov.uamdpi.comnih.gov Photocatalysis, which utilizes visible light to drive chemical reactions, is another promising green approach that can often be conducted under mild conditions. mdpi.com The use of nanocatalysts is also gaining traction, as they can offer high activity and selectivity, and can often be recycled and reused. nih.gov

While specific examples of these green methods being applied to the synthesis of this compound are not yet widely reported, they represent a promising future direction for the synthesis of this and other quinoline derivatives. For instance, a microwave-assisted Friedländer or Skraup reaction could potentially offer a more efficient and environmentally benign route to this compound. Similarly, a photocatalytic C-H allylation could provide a milder alternative to traditional transition-metal-catalyzed methods.

Chemo- and Regioselectivity Considerations in the Synthesis of this compound

Achieving the desired 5-substituted pattern is a primary challenge in quinoline synthesis. The outcome is highly dependent on the chosen synthetic route.

Classical Named Reactions : In syntheses like the Friedländer or Doebner-von Miller reactions, the regiochemistry is predetermined by the substitution pattern of the aniline precursor. rsc.orgnih.gov To synthesize this compound, one must start with an aniline derivative where the allyl group is meta to the amino group (i.e., 3-allylaniline). The subsequent cyclization reaction then establishes the quinoline core with the allyl group at the C5 position. Using an unsymmetrical ketone in a Friedländer synthesis can also introduce regioselectivity challenges, although this would affect substitution on the pyridine (B92270) ring portion of the molecule. nih.gov

Direct C-H Functionalization : When introducing the allyl group onto a pre-existing quinoline ring, regioselectivity is governed by the inherent electronic properties of the ring and the mechanism of the reaction. The quinoline ring is electron-deficient, particularly at the C2 and C4 positions, making these sites susceptible to nucleophilic attack or radical addition (Minisci reaction). nih.gov The C5 position is part of the benzene (B151609) ring portion and is less electronically activated. Therefore, achieving selective C-H allylation at C5 typically requires specialized strategies, such as:

Directing Groups : An ortho-directing group temporarily installed on the quinoline ring could guide a transition-metal catalyst to functionalize the adjacent C-H bond.

Steric Hindrance : Bulky substituents at other positions could sterically block more reactive sites, favoring functionalization at less hindered positions like C5.

Optimization of Reaction Conditions and Yield for this compound Synthesis

The optimization of any synthetic protocol is crucial for maximizing product yield and minimizing impurities. Key parameters that are typically varied include the choice of catalyst, solvent, temperature, reaction time, and reactant stoichiometry.

For a transition-metal-catalyzed cross-coupling or C-H activation approach, the nature of the metal (e.g., Palladium, Rhodium, Iridium), the choice of ligand, and the type of base or additive are critical variables. organic-chemistry.orgrsc.org For classical syntheses, the acid or base catalyst and the reaction temperature can significantly influence the reaction rate and selectivity. rsc.org

Table 2: Illustrative Optimization of a Metal-Catalyzed Quinoline Synthesis

| Entry | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | None | DMF | 100 | 24 | 35 |

| 2 | Pd(OAc)₂ (5) | PPh₃ | DMF | 100 | 24 | 52 |

| 3 | Pd(OAc)₂ (5) | Xantphos | Toluene | 120 | 18 | 78 |

| 4 | Pd(OAc)₂ (5) | Xantphos | Toluene | 120 | 12 | 91 |

| 5 | PdCl₂(PPh₃)₂ (5) | None | Toluene | 120 | 12 | 65 |

This table is a representative example based on general findings in quinoline synthesis to demonstrate the optimization process. Actual conditions would need to be determined experimentally for the specific target molecule.

The data illustrates that systematic screening of parameters, such as the ligand and solvent, can lead to a significant improvement in the reaction yield.

Isolation and Purification Techniques for Research-Scale Synthesis of this compound

Following the completion of the synthesis, the target compound must be isolated from the reaction mixture and purified. A typical research-scale purification workflow involves several steps:

Workup : The reaction is first quenched (e.g., with water or a saturated salt solution) to stop the reaction. The crude product is then typically extracted from the aqueous phase into an immiscible organic solvent like ethyl acetate (B1210297) or dichloromethane. The organic layers are combined, washed, dried over an agent like sodium sulfate, and concentrated under reduced pressure to yield the crude product.

Chromatography : The most common method for purifying organic compounds on a research scale is column chromatography. The crude material is loaded onto a stationary phase (typically silica (B1680970) gel) and eluted with a mobile phase (a solvent or mixture of solvents). The components of the mixture separate based on their differing polarities, allowing for the isolation of the pure product.

High-Performance Liquid Chromatography (HPLC) : For achieving very high purity or for separating closely related isomers, HPLC is often employed. nih.gov This technique uses a high-pressure pump to pass the solvent through a column with smaller particle sizes, providing much higher resolution than standard column chromatography. A non-metallic system may be necessary for compounds with chelating properties to ensure a clean separation. nih.gov

Distillation : If this compound is a liquid with sufficient thermal stability, distillation (potentially under vacuum to lower the boiling point) can be an effective method for purification, particularly on a larger scale. researchgate.net

The final purity of the isolated compound is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Chemical Reactivity and Transformative Chemistry of 5 2 Propen 1 Yl Quinoline

Reactivity at the Quinoline (B57606) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the quinoline ring makes it a primary site for electrophilic attack and coordination to metal centers. This reactivity is fundamental to the synthesis of a variety of derivatives and coordination compounds.

N-Alkylation and N-Acylation Reactions of 5-(2-Propen-1-yl)quinoline

The nitrogen atom in this compound is nucleophilic and readily undergoes N-alkylation and N-acylation reactions. These reactions typically involve the treatment of the quinoline derivative with alkyl halides, acyl halides, or other suitable electrophiles. The products of these reactions are quaternary quinolinium salts, which are of interest in various fields due to their potential applications as cationic surfactants and as intermediates in organic synthesis. nih.govnih.gov

The general scheme for N-alkylation involves the reaction of this compound with an alkylating agent (R-X), where R is an alkyl group and X is a halide or another leaving group. This process leads to the formation of a 1-alkyl-5-(2-propen-1-yl)quinolinium salt. organic-chemistry.orgrsc.org Similarly, N-acylation with an acylating agent (RCO-X) yields a 1-acyl-5-(2-propen-1-yl)quinolinium salt. The reaction conditions for these transformations can be tailored, often involving heating in a suitable solvent like DMF. juniperpublishers.com While specific literature on the N-alkylation and N-acylation of this compound is not abundant, the reactivity is expected to be analogous to other quinoline derivatives.

| Reactant | Reagent (R-X) | Expected Product | Product Class |

|---|---|---|---|

| This compound | Methyl iodide (CH₃I) | 1-Methyl-5-(2-propen-1-yl)quinolinium iodide | N-Alkylquinolinium Salt |

| This compound | Benzyl bromide (C₆H₅CH₂Br) | 1-Benzyl-5-(2-propen-1-yl)quinolinium bromide | N-Alkylquinolinium Salt |

| This compound | Acetyl chloride (CH₃COCl) | 1-Acetyl-5-(2-propen-1-yl)quinolinium chloride | N-Acylquinolinium Salt |

| This compound | Benzoyl chloride (C₆H₅COCl) | 1-Benzoyl-5-(2-propen-1-yl)quinolinium chloride | N-Acylquinolinium Salt |

Coordination Chemistry of this compound as a Ligand

Quinoline and its derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. nih.govresearchgate.net this compound primarily functions as a monodentate ligand, coordinating to metal centers through its nitrogen atom.

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. For instance, square planar platinum(II) complexes can be synthesized by reacting ligands with potassium tetrachloroplatinate (K₂PtCl₄). nih.gov The general procedure involves refluxing a mixture of the ligand and the metal salt, often in a water-methanol system. nih.gov This method can be adapted for the synthesis of complexes with other metals such as nickel, cobalt, copper, and zinc, by selecting the appropriate metal precursor. nih.govrsc.orgnih.gov

A representative synthesis is that of a platinum(II) complex, where this compound would act as a neutral ligand, displacing one or more of the original ligands from the metal's coordination sphere. nih.govresearchgate.net

| Metal Precursor | Ligand | Typical Solvent | General Product Structure |

|---|---|---|---|

| Potassium tetrachloroplatinate (K₂PtCl₄) | This compound | Methanol (B129727)/Water | [Pt(this compound)₂Cl₂] |

In its capacity as a ligand, this compound typically binds to metal ions as a neutral, monodentate ligand through the nitrogen atom of the quinoline ring (κN-coordination). nih.govresearchgate.net The allyl group at the 5-position does not usually participate in coordination, although in some specific platinum complexes, the allyl group of a different ligand has been shown to coordinate to the metal center. nih.gov

The coordination geometry of the resulting complex is determined by the coordination number of the central metal ion and its electronic configuration. libretexts.orglibretexts.org For example, d⁸ metals like Platinum(II) commonly form four-coordinate complexes with a square planar geometry. nih.govlibretexts.org Six-coordinate complexes, which are common for many transition metals, typically adopt an octahedral geometry. libretexts.orglibretexts.org

| Metal Ion Example | Typical Coordination Number | Binding Mode | Common Geometry |

|---|---|---|---|

| Pt(II) | 4 | Monodentate (κN) | Square Planar |

| Co(II) | 6 | Monodentate (κN) | Octahedral |

| Ni(II) | 4 or 6 | Monodentate (κN) | Square Planar or Octahedral |

| Cu(II) | 4 or 6 | Monodentate (κN) | Square Planar or Distorted Octahedral |

The electronic structure of metal complexes containing this compound is described by ligand field theory. libretexts.org The coordination of the quinoline nitrogen to the metal center leads to a splitting of the metal's d-orbitals into different energy levels. The magnitude of this splitting (Δ) depends on the metal, its oxidation state, and the nature of the other ligands in the coordination sphere.

For a typical square planar Pt(II) complex, the d-orbitals split into four distinct energy levels. libretexts.org In an octahedral complex, they split into two sets: the lower-energy t₂g orbitals and the higher-energy e_g orbitals. libretexts.org The electronic properties and stability of the complex are governed by how the metal's d-electrons fill these orbitals. The stability of these complexes is influenced by the ligand field stabilization energy (LFSE), which arises from the favorable arrangement of electrons in the split d-orbitals. Studies on related metal-quinoline complexes, such as Alq₃, show that the highest occupied molecular orbitals (HOMOs) are often delocalized on the ligands, with the metal ion having a smaller contribution. aps.org

Reactions Involving the Propenyl (Allylic) Moiety

The propenyl group in this compound is an allylic system, which confers specific reactivity to the C-H bonds of the methylene (B1212753) group attached to the ring. wikipedia.org Allylic positions are known to be reactive sites for a variety of transformations due to the resonance stabilization of intermediates like allylic radicals, cations, or anions. youtube.comyoutube.com While specific documented examples for this compound are scarce, a range of reactions characteristic of allylic systems can be anticipated.

These potential transformations include:

Allylic Oxidation : The allylic CH₂ group can be oxidized to an alcohol, aldehyde, or carboxylic acid using appropriate oxidizing agents.

Allylic Halogenation : Reaction with reagents like N-bromosuccinimide (NBS) can selectively introduce a halogen at the allylic position.

Addition Reactions : The double bond of the propenyl group can undergo addition reactions with various reagents, such as halogens or hydrogen halides.

Tsuji-Trost Reaction : As an allylic substrate, it could potentially participate in palladium-catalyzed allylic substitution reactions. wikipedia.org

| Reaction Type | Typical Reagent(s) | Expected Product Structure |

|---|---|---|

| Allylic Halogenation | N-Bromosuccinimide (NBS), light | 5-(1-Bromo-2-propen-1-yl)quinoline |

| Oxidation (to alcohol) | Selenium dioxide (SeO₂) | (E)-3-(Quinolin-5-yl)prop-2-en-1-ol |

| Epoxidation | meta-Chloroperoxybenzoic acid (mCPBA) | 5-(Oxiran-2-ylmethyl)quinoline |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 3-(Quinolin-5-yl)propan-1-ol |

Electrophilic Additions to the Allylic Double Bond of this compound

The terminal double bond of the 2-propen-1-yl (allyl) group in this compound is susceptible to electrophilic addition reactions, a characteristic transformation of alkenes. In these reactions, an electrophile adds to the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile to yield the final product.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the allylic double bond is expected to follow Markovnikov's rule. The hydrogen atom adds to the terminal carbon (C-3' of the propenyl chain), which has more hydrogen atoms, leading to the formation of a more stable secondary carbocation at the C-2' position. Subsequent attack by the halide ion (X⁻) results in the formation of a 5-(2-halopropyl)quinoline.

Halogenation: The reaction with halogens such as bromine (Br₂) or chlorine (Cl₂) proceeds through a cyclic halonium ion intermediate. The nucleophilic attack by the halide ion on this intermediate, typically at the more substituted carbon, leads to the formation of a vicinal dihalide, 5-(2,3-dihalopropyl)quinoline. The reaction of quinoline derivatives with bromine can also lead to substitution on the aromatic ring, so reaction conditions must be carefully controlled to favor addition to the allyl group, for instance by performing the reaction in the dark and at low temperatures. rsc.orgresearchgate.net

Hydration: Acid-catalyzed hydration involves the addition of water across the double bond. Following Markovnikov's rule, protonation of the terminal carbon leads to the more stable secondary carbocation, which is then attacked by water. Deprotonation of the resulting oxonium ion yields a secondary alcohol, 1-(quinolin-5-yl)propan-2-ol.

The following table summarizes the expected outcomes of these electrophilic addition reactions.

| Reaction Type | Reagent(s) | Expected Major Product |

| Hydrobromination | HBr | 5-(2-Bromopropyl)quinoline |

| Chlorination | Cl₂ in CCl₄ | 5-(2,3-Dichloropropyl)quinoline |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (cat.) | 1-(Quinolin-5-yl)propan-2-ol |

Cycloaddition Reactions (e.g., Diels-Alder) with the Allylic Group

Cycloaddition reactions involve the formation of a cyclic product from two or more unsaturated molecules. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example, typically occurring between an electron-rich conjugated diene and an electron-poor alkene (the dienophile). khanacademy.orgmdpi.com

The allylic group in this compound is an unactivated, electron-neutral alkene. Consequently, it is expected to be a relatively poor dienophile for Diels-Alder reactions with typical electron-rich dienes under thermal conditions. For the reaction to be efficient, the allylic group would likely need to be rendered more electron-deficient by the introduction of an electron-withdrawing group nearby, or the reaction would require a highly reactive, electron-rich diene.

Alternatively, photochemical cycloadditions offer a different pathway. The quinoline ring itself can participate in photochemical dearomative cycloadditions with alkenes when irradiated, often proceeding through a triplet excited state in a stepwise radical mechanism. escholarship.orgnih.gov In such a case, the reaction is not a concerted Diels-Alder type but rather a more complex process involving the aromatic system. Lewis acid activation of the quinoline nitrogen can also play a role in facilitating these photochemical reactions. escholarship.org An intramolecular variant could be envisioned if another unsaturated moiety were present in the molecule, but for an intermolecular reaction, the reactivity of the simple allyl group as a dienophile is low.

Olefin Metathesis Reactions Involving the Propenyl Unit

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal carbene complexes (e.g., Grubbs or Schrock catalysts). wikipedia.orgtcichemicals.com The terminal double bond in this compound makes it a suitable substrate for several types of metathesis reactions. nih.govraineslab.com

Cross-Metathesis (CM): this compound can react with another olefin in a cross-metathesis reaction. The outcome depends on the reaction partner and conditions. Reaction with a symmetrical internal alkene can lead to a new, longer-chain substituted quinoline. To favor the formation of a specific cross-product, one of the olefin partners is often used in excess. Ethenolysis, the reverse of CM with ethylene, can be used to cleave the allyl group. wikipedia.org

Ring-Closing Metathesis (RCM): While this compound itself cannot undergo RCM, a derivative containing a second, suitably positioned terminal alkene could cyclize via RCM to form a new ring fused to the quinoline system or attached via a spiro linkage. nih.govresearchgate.netcam.ac.uk The success and yield of RCM depend on factors like ring size, steric hindrance, and catalyst choice. mdpi.comdrughunter.com This strategy is a common method for synthesizing macrocycles and other cyclic structures in medicinal chemistry. nih.govdrughunter.com

Ring-Opening Metathesis Polymerization (ROMP): This type of polymerization involves a cyclic olefin monomer. While not directly applicable to this compound, this compound could be used to functionalize a polymer chain if a derivative were used as a chain-capping agent in a ROMP reaction. nih.govbeilstein-journals.org

The table below illustrates potential olefin metathesis applications.

| Metathesis Type | Hypothetical Reaction Partner | Potential Product Class | Catalyst Example |

| Cross-Metathesis | Styrene (B11656) | 5-(3-Phenyl-2-propen-1-yl)quinoline | Grubbs 2nd Generation |

| Ring-Closing Metathesis | N-allyl-N-(quinolin-5-ylmethyl)acrylamide | Dihydro-pyrrolo[1,2-a]quinolin-one derivative | Hoveyda-Grubbs II |

Radical Functionalization of the Allylic Position

The allylic position (C-1' of the propenyl group) is susceptible to radical functionalization due to the relative weakness of the allylic C-H bonds. The abstraction of a hydrogen atom from this position leads to a resonance-stabilized allylic radical, which can then react with another species to form a new bond. researchgate.net

Allylic Halogenation: A classic example is the reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This reaction selectively introduces a bromine atom at the allylic position, yielding 5-(1-bromo-2-propen-1-yl)quinoline. This product is a versatile intermediate for further nucleophilic substitution reactions.

Allylic Oxidation: Oxidation with reagents like selenium dioxide (SeO₂) can introduce a hydroxyl group at the allylic position, forming an allylic alcohol.

Radical Addition/Coupling: In the presence of a radical initiator, various radical species can add to the double bond or participate in coupling reactions. Transition metal-catalyzed processes have also been developed for the site-selective functionalization of allylic C-H bonds, where a metal-bound radical abstracts a hydrogen atom, and the resulting allylic radical is trapped. nih.govrsc.orgnih.gov Quinoline derivatives themselves have been studied for their ability to generate or interact with free radicals, sometimes stimulated by metal ions or light. nih.gov

| Reaction Type | Reagent(s) | Expected Product |

| Allylic Bromination | NBS, AIBN (cat.) | 5-(1-Bromo-2-propen-1-yl)quinoline |

| Allylic Oxidation | SeO₂ | 1-(Quinolin-5-yl)prop-2-en-1-ol |

| Radical C-H Cyanation | (e.g., Copper-catalyzed) | 1-Cyano-1-(quinolin-5-yl)prop-2-ene |

Polymerization Reactions of this compound as a Monomer

The polymerization of this compound as a monomer is challenging via standard free-radical polymerization methods. Allyl monomers, in general, are known to be less reactive than vinyl monomers like styrene or acrylates. This reduced reactivity is primarily due to degradative chain transfer.

In this process, a propagating polymer radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This terminates the growing chain and produces a resonance-stabilized allylic radical. This new radical is relatively stable and is less efficient at initiating a new polymer chain, leading to low polymerization rates and the formation of only low molecular weight oligomers.

Alternative polymerization methods could potentially be more successful:

Cationic Polymerization: The double bond could be susceptible to cationic polymerization, but the basic nitrogen atom of the quinoline ring would likely interfere by reacting with the acidic initiators.

Ziegler-Natta or Metallocene Catalysis: Coordination polymerization methods might offer a more controlled pathway for polymerizing allyl monomers, although specific catalysts would need to be developed.

Acyclic Diene Metathesis (ADMET) Polymerization: If this compound were converted into a diene, it could potentially undergo ADMET polymerization, which is a step-growth polycondensation reaction driven by the removal of a small volatile olefin like ethylene. beilstein-journals.org

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring System

The quinoline ring system can undergo electrophilic aromatic substitution (SEAr). wikipedia.org The reactivity of the two rings is significantly different. The pyridine (B92270) ring is electron-deficient due to the electronegative nitrogen atom and is strongly deactivated towards electrophilic attack. In contrast, the benzene (B151609) ring (carbocycle) is more electron-rich and is the site of substitution. ecorfan.org

Under the acidic conditions typical for many SEAr reactions (e.g., nitration, sulfonation), the quinoline nitrogen is protonated, forming the quinolinium ion. This positive charge further deactivates both rings, making quinoline much less reactive than naphthalene. stackexchange.com However, substitution still occurs on the carbocyclic ring, preferentially at positions 5 and 8, as attack at these positions leads to a more stable carbocation intermediate where the aromaticity of the other ring is preserved. quora.comquimicaorganica.org

In this compound, the C-5 position is already substituted. The allyl group is generally considered a weak activating, ortho-, para-director. However, its primary influence in this context will be steric. The presence of the allyl group at C-5 will sterically hinder attack at the adjacent C-6 position and will likely direct incoming electrophiles predominantly to the C-8 position.

| Reaction Type | Reagent(s) | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 5-(2-Propen-1-yl)-8-nitroquinoline |

| Bromination | Br₂, FeBr₃ | 8-Bromo-5-(2-propen-1-yl)quinoline |

| Sulfonation | Fuming H₂SO₄ | This compound-8-sulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 8-Acetyl-5-(2-propen-1-yl)quinoline |

Nucleophilic Aromatic Substitution Reactions on the Quinoline Ring System (if applicable)

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for aromatic compounds that typically requires two key features: (1) a good leaving group (usually a halide) on the aromatic ring, and (2) strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.org

The quinoline ring system is inherently electron-deficient, particularly at the C-2 and C-4 positions, which are analogous to the ortho and para positions of pyridine. This makes the quinoline nucleus, in principle, susceptible to nucleophilic attack. However, for a standard SNAr reaction to occur on this compound, a leaving group would need to be present at an activated position (e.g., C-2 or C-4), and the ring would benefit from further activation by electron-withdrawing substituents.

As the parent compound this compound lacks both a suitable leaving group and strong activating groups, it is not expected to undergo nucleophilic aromatic substitution under typical SNAr conditions. Therefore, this type of reaction is generally not applicable to this specific molecule. Specialized reactions like the Chichibabin amination (reaction with sodium amide to introduce an amino group at C-2) are possible for the quinoline core but represent a different mechanistic class from the addition-elimination SNAr pathway.

Oxidation and Reduction Chemistry of this compound

The presence of both an aromatic system and an alkene functionality within the same molecule allows for selective oxidation or reduction reactions, targeting either the quinoline ring or the allyl side chain. The choice of reagents and reaction conditions is crucial in directing the transformation to the desired site.

Oxidation Reactions:

The oxidation of this compound can proceed at either the allyl group or the quinoline ring, depending on the oxidizing agent employed. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) under harsh conditions (e.g., heating) can lead to the cleavage of the allyl group's double bond, ultimately forming 5-quinolinecarboxylic acid. brainly.inlibretexts.orgaskfilo.comstackexchange.commasterorganicchemistry.com Under milder, controlled conditions, it is possible to achieve dihydroxylation of the alkene to yield a diol, or even epoxidation across the double bond using peroxy acids. fiveable.me The quinoline ring itself is generally resistant to oxidation due to its aromaticity, but under vigorous conditions, it can be cleaved. brainly.in

| Oxidizing Agent | Potential Product | Reaction Type |

| Potassium Permanganate (hot, alkaline) | 5-Quinolinecarboxylic acid | Oxidative cleavage of the allyl group |

| Osmium Tetroxide / N-Methylmorpholine N-oxide | 5-(2,3-Dihydroxypropyl)quinoline | Syn-dihydroxylation of the allyl group |

| meta-Chloroperoxybenzoic acid (m-CPBA) | 5-(Oxiran-2-ylmethyl)quinoline | Epoxidation of the allyl group |

Reduction Reactions:

Selective reduction of either the quinoline ring or the allyl side chain can be achieved through various catalytic hydrogenation methods. nih.gov Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under mild hydrogen pressure will typically reduce the more accessible allyl double bond to a propyl group, yielding 5-propylquinoline. fiveable.megatech.edu To reduce the aromatic quinoline ring, more forcing conditions are generally required, such as higher pressures and temperatures, or more active catalysts like Raney nickel. gatech.edu Complete reduction of both the ring and the side chain would lead to 5-propyldecahydroquinoline.

| Reducing Agent/Catalyst | Potential Product | Reaction Type |

| H2, Palladium on Carbon (Pd/C) | 5-Propylquinoline | Hydrogenation of the allyl group |

| H2, Platinum Oxide (PtO2), high pressure | 5-(2-Propen-1-yl)-1,2,3,4-tetrahydroquinoline | Partial hydrogenation of the quinoline ring |

| H2, Raney Nickel, high pressure/temp | 5-Propyldecahydroquinoline | Complete hydrogenation of both moieties |

Derivatization Strategies and Functional Group Interconversions of this compound

The allyl group and the quinoline ring of this compound provide numerous opportunities for derivatization and functional group interconversions, enabling the synthesis of a wide array of novel compounds.

Reactions at the Allyl Group:

The double bond of the allyl group is a key site for a variety of addition and transformation reactions. For instance, hydrohalogenation with reagents like HBr or HCl would lead to the corresponding halo-propylquinoline. The terminal position of the allyl group is also amenable to palladium-catalyzed cross-coupling reactions, such as the Heck reaction, which can be used to introduce aryl or vinyl substituents. semanticscholar.orgrsc.orgnih.govorganic-chemistry.orglibretexts.org

Functional Group Interconversions:

Beyond simple additions, the allyl group can be transformed into other functional groups. For example, hydroboration-oxidation would yield the corresponding primary alcohol, 3-(quinolin-5-yl)propan-1-ol. This alcohol can then be further oxidized to an aldehyde or a carboxylic acid, or converted to other functional groups through standard synthetic methodologies.

| Reagent/Reaction | Intermediate/Product | Transformation |

| 1. BH3-THF; 2. H2O2, NaOH | 3-(Quinolin-5-yl)propan-1-ol | Anti-Markovnikov hydration of the allyl group |

| HBr, peroxides | 5-(3-Bromopropyl)quinoline | Anti-Markovnikov hydrobromination |

| Aryl halide, Pd(OAc)2, PPh3, base | 5-(3-Aryl-2-propen-1-yl)quinoline | Heck cross-coupling |

Reactions at the Quinoline Ring:

The quinoline ring can undergo electrophilic aromatic substitution reactions, although the conditions required are often more vigorous than for benzene due to the deactivating effect of the nitrogen atom. Nitration, for example, typically occurs at the 5- and 8-positions. uop.edu.pk Therefore, starting with this compound, nitration would be expected to yield a mixture of 5-(2-propen-1-yl)-8-nitroquinoline and other isomers.

Advanced Spectroscopic and Structural Elucidation of 5 2 Propen 1 Yl Quinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. For a comprehensive analysis of 5-(2-propen-1-yl)quinoline, a combination of one-dimensional and multidimensional NMR experiments would be essential.

Multidimensional NMR experiments are critical for unambiguously assigning proton (¹H) and carbon-¹³ (¹³C) signals and for determining the connectivity and spatial relationships between atoms.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would reveal the correlations within the allyl group's protons and among the protons on the quinoline (B57606) ring system, helping to trace the connectivity of the spin systems.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. Each peak in the 2D spectrum links a specific proton signal to its attached carbon, enabling the definitive assignment of carbon resonances based on their attached, and usually more easily assigned, protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting different spin systems. For instance, HMBC would show correlations between the allylic protons and the carbons of the quinoline ring at the point of attachment (C5), as well as adjacent carbons, thereby confirming the substitution pattern.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to identify protons that are close to each other in space, regardless of whether they are directly bonded. This technique is particularly valuable for determining the preferred conformation or stereochemistry of a molecule. For this compound, NOESY could reveal through-space interactions between the protons of the allyl group and the protons on the quinoline ring, providing insights into the rotational preference of the allyl substituent relative to the planar quinoline core.

A hypothetical data table for the types of correlations expected from these experiments is presented below.

| Technique | Correlated Nuclei | Information Provided for this compound |

| COSY | ¹H - ¹H | Connectivity of protons within the allyl group and within the quinoline ring system. |

| HSQC | ¹H - ¹³C (¹J) | Direct one-bond correlations between protons and the carbons they are attached to. |

| HMBC | ¹H - ¹³C (ⁿJ, n=2,3) | Two- and three-bond correlations, confirming the connection of the allyl group to C5 of the quinoline ring and aiding in the assignment of quaternary carbons. |

| NOESY | ¹H - ¹H (through-space) | Spatial proximity between protons of the allyl group and the quinoline ring, revealing conformational preferences. |

The allyl group attached to the quinoline ring at the C5 position may exhibit restricted rotation, leading to the possibility of rotational isomers (rotamers). Dynamic NMR (DNMR) involves acquiring NMR spectra at various temperatures. If the rotation around the C5-C(allyl) bond is slow on the NMR timescale at a given temperature, distinct signals for each rotamer might be observed. As the temperature is increased, the rate of rotation increases, which can lead to the broadening and eventual coalescence of these separate signals into a single, averaged signal. By analyzing the changes in the line shape of the NMR signals as a function of temperature, it is possible to calculate the energy barrier to rotation.

While solution-state NMR provides information about molecules in a dynamic environment, solid-state NMR (ssNMR) is used to study the structure and dynamics of molecules in their crystalline forms. researchgate.netuncw.edu In the solid state, molecules adopt a more rigid conformation. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C NMR spectra of solid samples. ssNMR could be used to study polymorphism (the existence of different crystal forms) in this compound, as different polymorphs would likely give rise to distinct ¹³C chemical shifts due to differences in their crystal packing and molecular conformations.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This high precision allows for the determination of the elemental composition of the molecule. For this compound, HRMS would be used to confirm its molecular formula (C₁₂H₁₁N) by comparing the experimentally measured exact mass with the theoretically calculated mass.

A hypothetical HRMS data table is shown below.

| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Measured Exact Mass [M+H]⁺ | Mass Error (ppm) |

| C₁₂H₁₂N | 170.0964 | Data not available | Data not available |

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are mass analyzed. This process provides detailed information about the structure of the precursor ion and its fragmentation pathways. For this compound, the molecular ion would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would be characteristic of the molecule's structure. Common fragmentation pathways for quinoline derivatives often involve the loss of small neutral molecules or radicals from the substituent groups and cleavage of the heterocyclic ring. Analysis of the MS (B15284909)/MS spectrum would help to confirm the identity of the allyl substituent and its position on the quinoline ring.

Computational and Theoretical Chemistry Studies of 5 2 Propen 1 Yl Quinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, which in turn dictates its reactivity and properties.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules based on their electron density. chemeo.comresearchgate.net This approach offers a balance between accuracy and computational cost, making it suitable for a range of molecular systems. nih.gov For a molecule like 5-(2-Propen-1-yl)quinoline, a typical DFT study would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms.

These calculations are often performed using a specific functional, such as B3LYP, and a basis set, like 6-31G(d,p), which defines the mathematical functions used to describe the orbitals of the atoms. chemeo.comnih.gov The results of such a study would include key geometric parameters like bond lengths and angles, providing a precise structural model of the molecule.

Illustrative Data Table: Predicted Geometric Parameters for this compound Note: The following data are representative values based on typical DFT calculations for quinoline (B57606) and allyl-substituted aromatic systems and are for illustrative purposes.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C5-C1' (Quinoline-Allyl) | 1.51 Å |

| Bond Length | C1'-C2' (Allyl) | 1.50 Å |

| Bond Length | C2'=C3' (Allyl) | 1.34 Å |

| Bond Length | N1-C2 (Quinoline) | 1.37 Å |

| Bond Angle | C4-C5-C1' | 121.5° |

| Bond Angle | C5-C1'-C2' | 113.0° |

| Dihedral Angle | C4-C5-C1'-C2' | -75.0° |

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netnih.gov The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. nih.govacs.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. acs.org

From the HOMO and LUMO energies derived from DFT calculations, several reactivity descriptors can be calculated to quantify a molecule's reactivity. chemsynthesis.com These include:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Potential (μ) = -(I + A) / 2

Electronegativity (χ) = -μ

Electrophilicity Index (ω) = μ² / (2η)

A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive. chemsynthesis.com

Illustrative Data Table: FMO Energies and Reactivity Descriptors for this compound Note: These values are hypothetical and serve to illustrate typical results from FMO analysis.

| Parameter | Value (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.10 |

| HOMO-LUMO Gap (ΔE) | 5.15 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.10 |

| Chemical Hardness (η) | 2.58 |

| Electronegativity (χ) | 3.68 |

| Electrophilicity Index (ω) | 2.63 |

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. vedantu.com For this compound, this could involve studying reactions such as electrophilic aromatic substitution on the quinoline ring or addition reactions across the allyl group's double bond. For instance, in a study of the photochemical cycloaddition of 5-methyl-quinoline with propene, DFT calculations were used to determine that the reaction proceeds through a stepwise radical mechanism. arxiv.org The calculations helped rationalize the observed regio- and stereoselectivity by comparing the activation free energies of different reaction pathways. arxiv.org Similar computational approaches could be applied to predict the most likely products and reaction conditions for various transformations of 5-allylquinoline.

Quantum chemical calculations can accurately predict various spectroscopic properties. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application, often employing the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govnih.govspringerprofessional.de By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C NMR spectra of this compound. tbzmed.ac.ir These predicted spectra are invaluable for confirming the structure of newly synthesized compounds. mdpi.com

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic excitation energies, which correspond to the absorption maxima (λmax) in UV-Vis spectroscopy. chemeo.comnih.govresearchgate.net These calculations can help understand the electronic transitions occurring within the molecule and how substitutions on the quinoline ring affect its optical properties.

Illustrative Data Table: Predicted Spectroscopic Data for this compound Note: The following data are representative and for illustrative purposes.

| Spectrum Type | Parameter | Predicted Value |

| ¹³C NMR | Chemical Shift C5 | 129.5 ppm |

| ¹³C NMR | Chemical Shift C1' (Allyl) | 38.2 ppm |

| ¹H NMR | Chemical Shift H4 | 8.8 ppm |

| ¹H NMR | Chemical Shift H2' (Allyl) | 6.1 ppm |

| UV-Vis | λmax (in Ethanol) | 315 nm |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation for this compound would involve calculating the forces on each atom and solving Newton's equations of motion, allowing the molecule to move and change its conformation. This is particularly useful for exploring the conformational freedom of the flexible allyl side chain. By running simulations, one can map the potential energy surface and identify the most stable conformations (rotamers) of the molecule.

Furthermore, MD simulations can explicitly include solvent molecules (like water or ethanol), providing critical insights into solvation effects. Analysis of the simulation trajectory can reveal how solvent molecules arrange around the solute and the nature of their interactions, such as hydrogen bonding. This information is crucial for understanding how the solvent influences the molecule's conformation and reactivity.

Quantitative Structure-Property Relationship (QSPR) Studies for Non-Biological Properties of this compound Derivatives

Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to predict the properties of molecules based on their structural features, known as molecular descriptors. tbzmed.ac.ir While many QSAR/QSPR studies on quinolines focus on biological activity chemsynthesis.com, the same principles can be applied to predict non-biological, physicochemical properties. nih.gov

For a series of this compound derivatives with different substituents, a QSPR model could be developed to predict properties such as:

Boiling Point: Important for purification and processing. vedantu.com

Aqueous Solubility: A key parameter in environmental fate and formulation.

Octanol-Water Partition Coefficient (logP): Relates to a compound's lipophilicity. researchgate.net

Refractive Index

Vapor Pressure tbzmed.ac.ir

To build a QSPR model, one would first calculate a wide range of molecular descriptors (e.g., topological, electronic, constitutional) for a set of quinoline derivatives with known experimental property values. Then, statistical techniques like multiple linear regression or machine learning algorithms are used to create a mathematical equation linking a subset of these descriptors to the property of interest. This equation can then be used to predict the property for new, unsynthesized derivatives of this compound.

In Silico Design and Virtual Screening of Novel this compound Architectures

The quest for novel therapeutic agents has been significantly accelerated by the integration of computational methods in drug discovery. For scaffolds like this compound, in silico design and virtual screening offer a powerful platform to explore vast chemical spaces, predict biological activity, and optimize pharmacokinetic properties, thereby streamlining the identification of promising drug candidates. mdpi.commdpi.com These computational approaches allow for the rational design of new molecular architectures with enhanced efficacy and better safety profiles before their actual synthesis, saving considerable time and resources. nih.govmdpi.com

The process of designing novel architectures based on the this compound scaffold typically begins with the identification of a biological target. The quinoline ring itself is a versatile pharmacophore known to interact with a wide range of biological targets, including kinases, proteases, and receptors involved in various diseases like cancer and infectious diseases. mdpi.comnih.govnih.gov The 2-propen-1-yl (allyl) group at the 5-position of the quinoline core serves as a key modifiable site, allowing for the exploration of structure-activity relationships (SAR).

Virtual Library Generation:

A common starting point in the in silico design process is the generation of a virtual combinatorial library. This involves the systematic modification of the this compound scaffold. Modifications can include:

Alterations to the propenyl group: Saturation to a propyl group, oxidation to an epoxide, or replacement with other functional groups to probe interactions within the target's binding site.

Substitution on the quinoline ring: Introduction of various substituents (e.g., hydroxyl, amino, halogen, alkyl groups) at different positions of the quinoline nucleus to modulate electronic properties and steric interactions.

Core modifications: Bioisosteric replacement of the quinoline core with related heterocyclic systems to explore novel chemical space.

This virtual library of novel this compound architectures can then be subjected to a hierarchical virtual screening workflow.

Structure-Based and Ligand-Based Virtual Screening:

Virtual screening can be broadly categorized into two approaches: structure-based and ligand-based.

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the biological target is known, molecular docking is a powerful tool. sciforschenonline.org In this process, each compound from the virtual library is computationally placed into the binding site of the target protein to predict its binding conformation and affinity. The scoring functions used in docking programs estimate the free energy of binding, allowing for the ranking of compounds. researchgate.net For instance, a virtual library of this compound derivatives could be docked against the ATP-binding site of a specific kinase to identify potential inhibitors. mdpi.com

Ligand-Based Virtual Screening (LBVS): In the absence of a known 3D structure of the target, ligand-based methods are employed. These methods rely on the knowledge of existing active compounds. nih.govnih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build mathematical models that correlate the structural features of molecules with their biological activity. biointerfaceresearch.com A 3D-QSAR model, for example, could be developed from a set of known quinoline-based inhibitors to predict the activity of newly designed this compound analogs. mdpi.com

Lead Optimization and ADMET Profiling:

The initial hits identified from virtual screening are then subjected to further computational analysis for lead optimization. This involves fine-tuning the structure of the most promising candidates to improve their potency, selectivity, and pharmacokinetic properties.

A critical aspect of this optimization phase is the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. healthinformaticsjournal.commdpi.com Various computational models are available to predict parameters such as aqueous solubility, blood-brain barrier penetration, potential for metabolism by cytochrome P450 enzymes, and potential toxicity. sciforschenonline.org This early assessment of drug-likeness helps to filter out compounds that are likely to fail in later stages of drug development. healthinformaticsjournal.com

| Compound ID | Modification on Scaffold | Docking Score (kcal/mol) | Predicted Key Interactions |

|---|---|---|---|

| 5-PQ-01 | Parent Scaffold | -7.2 | Pi-stacking with Phe312 |

| 5-PQ-02 | 2-chloro substitution | -8.5 | H-bond with Asp345, Pi-stacking with Phe312 |

| 5-PQ-03 | 7-hydroxyl substitution | -8.1 | H-bond with Glu298, Pi-stacking with Phe312 |

| 5-PQ-04 | Propenyl group epoxidation | -7.8 | H-bond with Ser250, Pi-stacking with Phe312 |

Molecular Dynamics Simulations:

To gain a deeper understanding of the binding stability and dynamics of the most promising ligand-protein complexes, molecular dynamics (MD) simulations are often performed. mdpi.comnih.gov MD simulations provide a time-resolved view of the molecular interactions, allowing researchers to assess the stability of the predicted binding pose and the flexibility of the protein and ligand over time. nih.govspringernature.com This can help to validate the docking results and provide insights for further structural modifications. nih.gov

| Compound ID | LogP | Aqueous Solubility (mg/mL) | BBB Permeability | CYP2D6 Inhibition | Hepatotoxicity |

|---|---|---|---|---|---|

| 5-PQ-01 | 3.1 | 0.05 | High | Inhibitor | Low |

| 5-PQ-02 | 3.6 | 0.02 | High | Inhibitor | Low |

| 5-PQ-03 | 2.8 | 0.12 | Medium | Non-inhibitor | Low |

| 5-PQ-04 | 2.9 | 0.09 | Medium | Non-inhibitor | Low |

Applications of 5 2 Propen 1 Yl Quinoline in Advanced Materials and Catalysis

Applications in Optoelectronic and Photonic Materials

Photophysical Properties (e.g., Fluorescence Quantum Yield, Lifetime) for Display Technologies

The quinoline (B57606) ring is a well-known fluorophore, and its derivatives are integral to the development of materials for various optoelectronic applications, including display technologies. The photophysical properties, such as fluorescence quantum yield (Φf) and excited-state lifetime (τ), are critical determinants of a material's suitability for these applications. High quantum yields and appropriate lifetimes are necessary for efficient and stable light emission.

Substituents on the quinoline ring significantly influence the photophysical properties. Trifluoromethylated quinoline-phenol Schiff bases, for example, show quantum yields that are highly dependent on solvent polarity, with values reaching up to 0.85 in methanol (B129727). beilstein-archives.org Similarly, novel bis-quinolin-3-yl-chalcones exhibit quantum yields ranging from 0.1 to 0.7 in acetonitrile (B52724), with emission in the visible region. rsc.org The introduction of an allyl group at the 5-position could be used to incorporate the quinoline fluorophore into a polymer backbone, potentially leading to materials for light-emitting diodes (LEDs) and other display technologies. The photophysical properties of such materials would be influenced by the final polymer structure and the local environment of the quinoline moiety.

Below is a table summarizing the photophysical properties of several representative quinoline derivatives, illustrating the range of performance achievable with this class of compounds.

| Compound Class | Solvent/State | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ) | Reference |

| Polyquinolines | Thin Film | 0.02 - 0.30 | 2.4 - 5.2 ns | dtic.mil |

| Quinoline-Phenol Schiff Bases | Methanol | 0.13 - 0.85 | Not Reported | beilstein-archives.org |

| Bis-quinolin-3-yl-chalcones | Acetonitrile | 0.1 - 0.7 | Not Reported | rsc.org |

| Quinoline Derivatives (General) | Ethanol | Not Reported | ~950 ms (B15284909) (Phosphorescence) | scielo.br |

Charge Transport Characteristics and Conductivity in 5-(2-Propen-1-yl)quinoline-Containing Materials

Intrinsically conducting polymers (ICPs) are organic materials that can conduct electricity, finding use as semiconductors. wikipedia.org The charge transport properties of these materials are fundamental to their function in electronic devices. Polyquinolines are recognized as intrinsic n-type (electron-transporting) semiconducting polymers. dtic.mil Materials based on this compound, particularly polymers incorporating this unit, are expected to exhibit semiconductor behavior.

The mechanism of conductivity in many organic semiconductors, including polyphenylquinolines, is often described by a hopping model. mdpi.comresearchgate.net In this model, charge carriers (electrons or holes) jump between localized states within the material's band gap. mdpi.comresearchgate.net For a new heat-resistant polyphenylquinoline, the dark conductivity was found to follow this hopping mechanism, with an optical band gap estimated to be between 1.8 and 2.2 eV. mdpi.com The electrical properties can be tuned through chemical synthesis and by controlling the molecular packing and morphology of the polymer. wikipedia.org

The structure of the polymer backbone, including the presence of electron-donating and electron-accepting moieties, plays a crucial role. mdpi.com The quinoline unit itself is electron-accepting. By polymerizing this compound or copolymerizing it with other monomers, it is possible to create materials with tailored charge transport properties. For instance, conjugated microporous polymers containing quinazoline (B50416) (a related N-heterocycle) have been shown to have tunable electrical conductivity based on their 2D or 3D network structure. rsc.org The allyl group of this compound serves as a key functional group for creating such polymeric architectures, which could be useful in field-effect transistors, photovoltaic cells, and other electronic components. nih.govresearchgate.net

Applications in Chemical Sensing and Biosensing (Non-Clinical)

The quinoline scaffold is a popular building block for fluorescent chemosensors due to its favorable photophysical properties and ability to coordinate with various analytes. nanobioletters.comnanobioletters.com The nitrogen atom and the aromatic system can interact with metal ions, anions, and other molecules, leading to a detectable change in the fluorescence signal.

This compound-Based Fluorescent Probes for Metal Ions or Anions

Quinoline derivatives have been extensively developed as fluorescent probes for the selective detection of a wide range of metal ions, including Zn²⁺, Cu²⁺, Mg²⁺, and Fe³⁺. nanobioletters.comnih.govrsc.orgrsc.org The sensing mechanism often involves processes like photoinduced electron transfer (PET), internal charge transfer (ICT), or chelation-enhanced fluorescence (CHEF). nanobioletters.com Upon binding with a target metal ion, the electronic structure of the quinoline derivative is altered, leading to a significant "turn-on" or "turn-off" fluorescence response. rsc.org

For example, a quinoline-based Schiff base was designed for the dual detection of Zn²⁺ and Mg²⁺, exhibiting detection limits in the nanomolar range (6.6 x 10⁻⁸ M for Zn²⁺ and 4.6 x 10⁻⁸ M for Mg²⁺). rsc.org Another quinoline moiety was used to create a probe for copper ions, which formed a stable complex with a binding constant of 1.37 × 10⁴ M⁻¹. rsc.org A recently developed sensor for Fe³⁺ based on a quinoline derivative demonstrated a detection limit of 0.168 µM. nih.gov

The 5-position on the quinoline ring has been noted as an important site for modification to tune the fluorescence behavior of chemosensors. researchgate.net Therefore, this compound could serve as a precursor for such sensors. The allyl group can be chemically modified to introduce specific chelating groups designed to bind selectively with target ions, making it a versatile platform for developing new sensors for environmental monitoring or industrial process control.

Below is a table of representative quinoline-based fluorescent sensors and their performance characteristics.

| Sensor Type | Target Ion | Detection Limit | Binding Constant (K) | Reference |

| Quinoline-Schiff Base | Zn²⁺ | 6.6 x 10⁻⁸ M | Not Reported | rsc.org |

| Quinoline-Schiff Base | Mg²⁺ | 4.6 x 10⁻⁸ M | Not Reported | rsc.org |

| Quinoline Derivative | Cu²⁺ | Not Reported | 1.37 x 10⁴ M⁻¹ | rsc.org |

| Quinoline Derivative (TQA) | Fe³⁺ | 1.68 x 10⁻⁷ M | 2.767 x 10³ M⁻¹ | nih.gov |

| Quinolinyl-tetraphenylethene | Zn²⁺ | Not Reported | 1.67 x 10⁴ M⁻¹ | nanobioletters.com |

Electrochemical Sensors Utilizing this compound Derivatives

In addition to optical sensing, the electrochemical properties of quinoline derivatives make them suitable for use in electrochemical sensors. nih.gov These sensors detect analytes by measuring changes in electrical signals, such as current or potential. The development of electrochemical sensors often involves modifying electrode surfaces with materials that can selectively interact with the target analyte. nih.gov

Research has shown a strong correlation between the chemical structure of quinolinecarbaldehydes and their reduction and oxidation potentials. nih.gov This electrochemical activity can be harnessed for sensing applications. For instance, a sensor for the determination of quinoline itself has been developed using a zirconium-based metal-organic framework (MOF) deposited on graphene. researchgate.net While this is for detecting quinoline rather than using it as the sensor component, it demonstrates the electrochemical relevance of the quinoline structure.

Polymers derived from this compound could be used to create functional films on electrode surfaces. The quinoline units within the polymer could act as recognition sites for target analytes, and the interaction could be transduced into a measurable electrochemical signal. The ability to electropolymerize monomers onto an electrode is a common method for fabricating such sensor surfaces. ysu.am The allyl group on this compound provides a pathway for creating such polymer coatings, opening up possibilities for its use in the development of novel electrochemical sensors for various industrial and environmental analytes.

Development of pH-Responsive or Chemo-responsive Materials

The nitrogen atom in the quinoline ring can be protonated, making its properties sensitive to pH. This inherent pH sensitivity can be exploited to create "smart" materials that respond to changes in their chemical environment. Anionic polymers containing carboxyl groups, for example, are often used for pH-responsive systems that are insoluble at low pH but dissolve at higher pH. nih.gov Conversely, cationic polymers with amino groups, analogous to the quinoline nitrogen, tend to be more soluble at acidic pH. nih.gov

Materials incorporating this compound could exhibit pH-responsive behavior. For example, a polymer made from this monomer would likely show changes in solubility, conformation, or volume as the pH of the surrounding medium changes, due to the protonation and deprotonation of the quinoline nitrogen. This principle has been used to create pH-sensitive lignin-based polymers for the controlled release of 8-hydroxyquinoline, where the release rate was significantly different in acidic versus alkaline conditions. mdpi.com Similarly, lysine-based hydrogels have been developed that show triggered release in response to pH changes. nih.gov

This pH-responsiveness is a form of chemo-responsiveness, where the material reacts to a specific chemical stimulus (in this case, H⁺ ions). This property is valuable for applications such as controlled-release systems for agricultural chemicals or coatings that change properties in response to environmental conditions.

This compound as a Building Block in Complex Organic Synthesis

The quinoline scaffold is of paramount importance in medicinal, industrial, and synthetic organic chemistry. mdpi.comnih.gov Consequently, the development of new methods to synthesize functionalized quinolines is a major area of research. organic-chemistry.org this compound represents a versatile building block for the synthesis of more complex molecules due to its two key reactive sites: the quinoline ring system and the terminal allyl group.

The quinoline ring itself can undergo various functionalization reactions, such as C-H activation, to introduce new substituents at specific positions, like the C8 position. rsc.org This allows for the elaboration of the core structure into more complex derivatives.

The allyl group is also highly versatile. It can participate in a wide range of organic reactions. For example, palladium-catalyzed reactions involving anilines and aryl allyl alcohols are used to synthesize quinoline derivatives, highlighting the utility of the allyl moiety in constructing the quinoline ring itself. mdpi.comnih.gov Furthermore, diallylanilines can be converted into quinolines through cobalt-catalyzed rearrangements. acs.org The allyl group in this compound can undergo reactions such as oxidation, reduction, addition, or cross-coupling to introduce new functional groups or to link the molecule to other structures, making it a valuable intermediate in multi-step syntheses.

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocycles

The unique combination of a heteroaromatic quinoline ring and a reactive allyl side chain in this compound makes it a promising precursor for the synthesis of nitrogen-containing polycyclic aromatic hydrocarbons (aza-PAHs) and other complex heterocyclic systems. The allyl group can participate in various cyclization reactions, leading to the formation of new rings fused to the quinoline core.

One of the key synthetic strategies involves intramolecular cyclization reactions of 5-allylquinoline derivatives. Through carefully designed reaction pathways, the allyl group can be induced to react with the quinoline ring system, often facilitated by metal catalysts or acidic conditions. This approach allows for the construction of novel aza-PAHs with tailored electronic and photophysical properties. The specific substitution pattern on the resulting polycyclic system can be controlled by the choice of reagents and reaction conditions.

Furthermore, this compound can serve as a key component in multicomponent reactions for the synthesis of diverse heterocyclic structures. For instance, in Povarov-type reactions, an amine, an aldehyde, and an activated alkene react to form tetrahydroquinolines. While direct examples using 5-allylquinoline as the alkene component are not extensively documented, its structural motif is amenable to such transformations, potentially leading to complex, fused heterocyclic systems. The reactivity of the allyl group can be harnessed to introduce additional complexity and functionality into the final products.

| Precursor | Reaction Type | Product Class | Potential Significance |

| This compound | Intramolecular Cyclization | Aza-Polycyclic Aromatic Hydrocarbons | Materials with novel electronic and optical properties |

| This compound | Multicomponent Reactions (e.g., Povarov-type) | Fused Heterocyclic Systems | Biologically active compounds, functional materials |

Precursor for Advanced Organic Frameworks and Supramolecular Assemblies

In the context of metal-organic frameworks (MOFs), this compound, or its derivatives where the allyl group is further functionalized with coordinating groups (e.g., carboxylic acids), could serve as an organic linker. The specific geometry and connectivity of the quinoline-based linker would dictate the topology and pore characteristics of the resulting MOF. The presence of the nitrogen atom within the framework could also impart specific catalytic or sensing properties to the material.

The ability of the quinoline ring to participate in non-covalent interactions, such as π-π stacking and hydrogen bonding (if appropriately functionalized), makes this compound a potential component for supramolecular assemblies. Through self-assembly processes, molecules of 5-allylquinoline or its derivatives can organize into well-defined, higher-order structures. The allyl group can be utilized for post-assembly modification, allowing for the creation of dynamic and responsive supramolecular systems. These organized assemblies have potential applications in areas such as molecular recognition, sensing, and materials science.

| Application Area | Role of this compound | Key Interactions/Features | Potential Outcome |

| Metal-Organic Frameworks (MOFs) | Organic Linker | Coordination with metal ions | Porous materials with catalytic or sensing capabilities |

| Supramolecular Assemblies | Building Block | π-π stacking, hydrogen bonding | Ordered nanostructures, responsive materials |

Analytical Methodologies for 5 2 Propen 1 Yl Quinoline Quantification and Purity Assessment

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone for the separation and analysis of complex mixtures. For 5-(2-Propen-1-yl)quinoline, several chromatographic techniques are applicable, chosen based on the compound's volatility and thermal stability.

Given its likely volatility, Gas Chromatography (GC) is a highly suitable method for the analysis of this compound. The technique separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. For enhanced identification, GC is often coupled with Mass Spectrometry (GC-MS), which provides detailed structural information by analyzing the mass-to-charge ratio of ionized fragments. researchgate.netnih.gov

In a typical GC-MS analysis of quinoline (B57606) derivatives, a non-polar capillary column, such as a DB-5MS, is used. The sample is injected into a heated inlet, which volatilizes the compound. The carrier gas, usually helium, transports the vaporized sample through the column where separation occurs. The mass spectrometer then detects and identifies the separated components. The retention time from the GC provides a quantitative measure, while the mass spectrum from the MS (B15284909) confirms the identity of this compound and any volatile impurities. researchgate.net For instance, the analysis of volatile constituents from plants containing quinoline alkaloids has been successfully performed using GC-MS. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | DB-5MS capillary column (30 m x 0.25 mm x 0.5 µm) | |

| Inlet Temperature | 250°C | |

| Injection Mode | Splitless | |

| Carrier Gas | Helium at 1.0 mL/min | |

| Oven Program | Temperature gradient (e.g., starting at 60°C, ramping to 280°C) | General Practice |

| Detector | Mass Spectrometer (e.g., Time-of-Flight or Quadrupole) | nih.gov |

| Ionization Mode | Electron Ionization (EI) | nih.gov |

For quinoline derivatives that are non-volatile or prone to degradation at high temperatures, High-Performance Liquid Chromatography (HPLC) is the method of choice. bjbms.org HPLC separates compounds based on their partitioning between a stationary phase (packed in a column) and a liquid mobile phase. nih.gov Coupling HPLC with a mass spectrometer (HPLC-MS) allows for sensitive detection and reliable identification of the separated compounds. nih.gov

The separation of this compound can be achieved using reversed-phase HPLC, where a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.compharmjournal.ru The addition of modifiers such as formic acid can improve peak shape and resolution. mdpi.com Detection is commonly performed using a UV detector, as the quinoline ring system exhibits strong UV absorbance. pharmjournal.ru For more complex matrices or trace-level analysis, HPLC-MS provides superior selectivity and sensitivity. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 or F5 (e.g., Kinetex F5, 4.6 x 100 mm, 2.6 µm) | mdpi.com |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile (with 0.1% Formic Acid) | mdpi.com |

| Flow Rate | 0.5 - 1.0 mL/min | General Practice |

| Detection | Diode Array Detector (DAD) followed by Mass Spectrometry (MS) | mdpi.com |

| Ionization Mode (MS) | Electrospray Ionization (ESI), positive mode | mdpi.com |